

Section 1: Compound Identification and Core Properties

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Compound of Interest

Compound Name: 2-Chlorobenzoyl cyanide

Cat. No.: B1598579

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A precise understanding of the physical and chemical properties of these isomers is fundamental to their application. The following table delineates their key characteristics.

Property	2-Chlorobenzyl cyanide	2-Chlorobenzoyl cyanide
CAS Number	2856-63-5[1][2]	35022-42-5[3][4]
Chemical Structure	<chem>ClC6H4CH2CN</chem>	<chem>ClC6H4COCN</chem>
IUPAC Name	(2-Chlorophenyl)acetonitrile[1][2]	2-Chlorobenzoyl cyanide[3]
Synonyms	o-Chlorobenzyl cyanide, 2-Chlorophenylacetonitrile[1][2]	N/A
Molecular Formula	C_8H_6ClN [1][2]	C_8H_4ClNO [3][4]
Molecular Weight	151.59 g/mol [1]	165.58 g/mol [4]
Appearance	White or colorless to light yellow powder, lump, or clear liquid[5]	Not specified
Melting Point	24 °C (lit.)	Not specified
Boiling Point	240-242 °C (lit.)	Not specified
Refractive Index (n _{20/D})	~1.544 (lit.)	Not specified

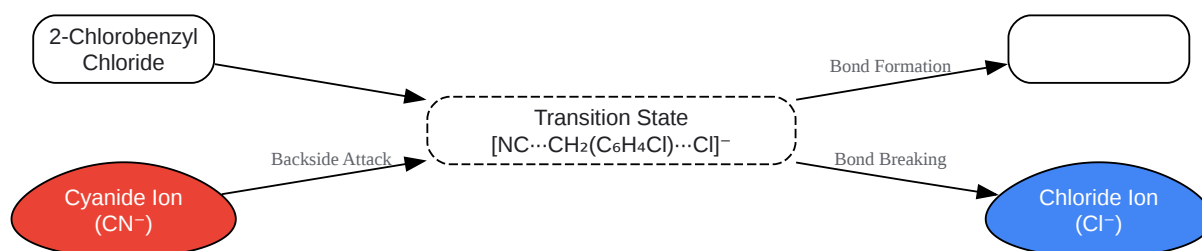
Section 2: The Core Intermediate: 2-Chlorobenzyl Cyanide (CAS 2856-63-5)

This compound is a cornerstone intermediate, particularly valued in the synthesis of antithrombotic agents. Its utility stems from the reactivity of both the benzylic position and the nitrile group.

Synthesis and Mechanistic Insights

The predominant industrial synthesis of 2-Chlorobenzyl cyanide is achieved through the nucleophilic substitution of 2-chlorobenzyl chloride with an alkali metal cyanide, such as sodium or potassium cyanide.[6]

Causality of Experimental Design: The reaction is a classic example of a bimolecular nucleophilic substitution (S_N2) mechanism.[6] The choice of a primary benzylic halide (2-chlorobenzyl chloride) as the substrate favors the S_N2 pathway over the S_N1 , as the formation of a primary carbocation is energetically unfavorable. The cyanide ion (CN^-) acts as a potent nucleophile, attacking the electrophilic benzylic carbon.[6]



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Caption: S_N2 mechanism for 2-Chlorobenzyl cyanide synthesis.

Protocol Optimization with Phase-Transfer Catalysis (PTC): A significant challenge in this synthesis is the mutual insolubility of the organic substrate and the inorganic cyanide salt. Phase-transfer catalysis is a proven technique to overcome this barrier.[6]

- Principle: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the cyanide anion from the aqueous phase into the organic phase.^[6]
- Mechanism: The lipophilic cation of the catalyst pairs with the cyanide anion, forming a lipophilic ion pair. This complex can traverse the phase boundary into the organic layer, where the "naked" and highly reactive cyanide anion can efficiently react with the 2-chlorobenzyl chloride.^[6]
- Advantages: This method often leads to faster reaction rates, higher yields, milder reaction conditions, and avoids the need for expensive, anhydrous polar aprotic solvents.^[6]

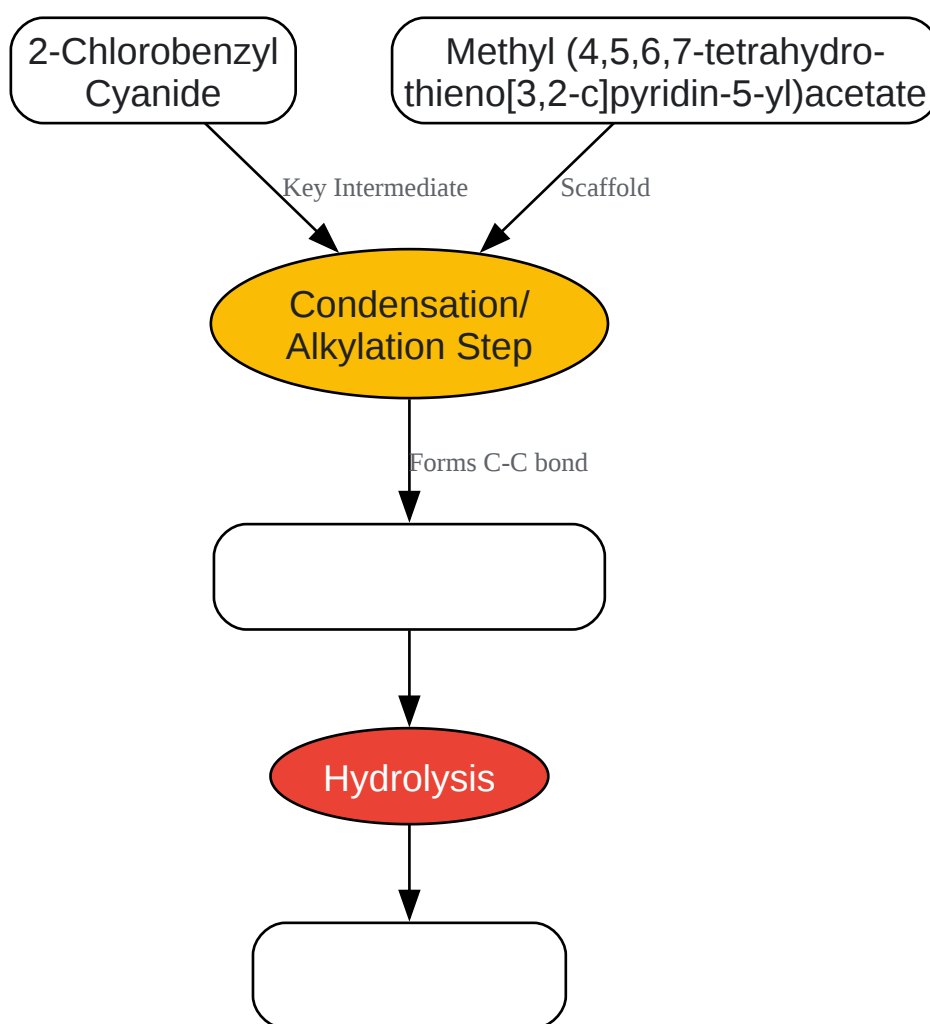
Step-by-Step Laboratory Protocol (PTC Method):

- Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-chlorobenzyl chloride (1.0 eq) and an organic solvent (e.g., toluene).
- Aqueous Phase: In a separate vessel, dissolve sodium cyanide (1.1 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in water.
- Reaction Initiation: Add the aqueous cyanide solution to the reactor. Begin vigorous stirring to create a large interfacial area between the two phases.
- Heating: Heat the biphasic mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours.^[6]
- Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
- Work-up: After completion, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine to remove residual cyanide and catalyst.
- Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure.

- Purification: The crude product can be purified by vacuum distillation to yield high-purity 2-Chlorobenzyl cyanide.

Application in Drug Development: Synthesis of Clopidogrel

2-Chlorobenzyl cyanide is a critical starting material for the synthesis of the antiplatelet agent Clopidogrel. The synthesis hinges on the alkylation of a thienopyridine derivative with 2-chlorobenzyl cyanide.



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Sources

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